molecular formula C8H19Cl2N3O B3326266 4-Methyl-1-(L-alanyl)-piperazine 2HCl CAS No. 245487-62-1

4-Methyl-1-(L-alanyl)-piperazine 2HCl

Cat. No.: B3326266
CAS No.: 245487-62-1
M. Wt: 244.16 g/mol
InChI Key: WQWJCMWMJVOJAS-KLXURFKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(L-alanyl)-piperazine 2HCl typically involves the reaction of 4-methylpiperazine with L-alanine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(L-alanyl)-piperazine 2HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

4-Methyl-1-(L-alanyl)-piperazine 2HCl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(L-alanyl)-piperazine 2HCl involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methyl-1-(L-alanyl)-piperazine 2HCl include:

Uniqueness

This compound is unique due to its specific combination of a piperazine ring with an L-alanine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

(2S)-2-amino-1-(4-methylpiperazin-1-yl)propan-1-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.2ClH/c1-7(9)8(12)11-5-3-10(2)4-6-11;;/h7H,3-6,9H2,1-2H3;2*1H/t7-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWJCMWMJVOJAS-KLXURFKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCN(CC1)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1-(L-alanyl)-piperazine 2HCl
Reactant of Route 2
Reactant of Route 2
4-Methyl-1-(L-alanyl)-piperazine 2HCl
Reactant of Route 3
Reactant of Route 3
4-Methyl-1-(L-alanyl)-piperazine 2HCl
Reactant of Route 4
Reactant of Route 4
4-Methyl-1-(L-alanyl)-piperazine 2HCl
Reactant of Route 5
Reactant of Route 5
4-Methyl-1-(L-alanyl)-piperazine 2HCl
Reactant of Route 6
Reactant of Route 6
4-Methyl-1-(L-alanyl)-piperazine 2HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.